molecular formula C29H39N3O4S B12635166 C29H39N3O4S

C29H39N3O4S

Cat. No.: B12635166
M. Wt: 525.7 g/mol
InChI Key: KHMKCBPFZMDBEK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine involves multiple steps, typically starting with the preparation of the tryptamine core. The process includes:

    Acylation: The tryptamine is acylated with an appropriate acyl chloride to introduce the undecanoyl group.

    Sulfonylation: The resulting intermediate is then reacted with 3-acetylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine: undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine exerts its effects involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

C29H39N3O4S, also known as 11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology, pharmacology, and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and relevant case studies.

  • Molecular Formula : this compound
  • Molecular Weight : 525.7 g/mol
  • IUPAC Name : 2-[1-(4-ethoxyphenyl)-3-heptyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways. For instance, it has demonstrated significant inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism and may have implications for treating hyperlipidemia and arteriosclerosis .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve binding to bacterial proteins or enzymes, thereby disrupting their function .

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent. A study utilizing molecular docking techniques revealed that the compound interacts effectively with tyrosyl-tRNA synthetase, an enzyme critical for bacterial protein synthesis. This interaction suggests a promising pathway for developing new antibacterial agents .

Table 1: Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Proteus mirabilis0.004

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated that the compound exhibits significant radical scavenging activity, which may contribute to its protective effects against oxidative stress in biological systems.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (mg/mL)
DPPH2.5
ABTS1.8

Case Studies and Research Findings

  • Study on Cholesterol Metabolism : A pivotal study demonstrated that this compound effectively reduced cholesterol levels in cellular models by inhibiting ACAT activity. This suggests potential applications in managing hyperlipidemia .
  • Antimicrobial Efficacy : In vitro studies showed that this compound had potent activity against multiple strains of bacteria, with particularly low MIC values against Proteus mirabilis, indicating strong antibacterial properties .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into the binding affinities of this compound with various targets, highlighting its potential as a lead compound for drug development targeting bacterial infections .

Properties

Molecular Formula

C29H39N3O4S

Molecular Weight

525.7 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)-3-heptyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H39N3O4S/c1-4-7-8-9-10-19-31-26(21-27(33)30-22-11-15-25(16-12-22)36-20-5-2)28(34)32(29(31)37)23-13-17-24(18-14-23)35-6-3/h11-18,26H,4-10,19-21H2,1-3H3,(H,30,33)

InChI Key

KHMKCBPFZMDBEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(C(=O)N(C1=S)C2=CC=C(C=C2)OCC)CC(=O)NC3=CC=C(C=C3)OCCC

Origin of Product

United States

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